molecular formula C10H8BrNOS B13704498 5-Bromo-4-phenylthiazole-2-methanol

5-Bromo-4-phenylthiazole-2-methanol

Cat. No.: B13704498
M. Wt: 270.15 g/mol
InChI Key: IRLKWQIIKOMTJK-UHFFFAOYSA-N
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Description

5-Bromo-4-phenylthiazole-2-methanol is a brominated thiazole derivative featuring a phenyl group at the 4-position and a hydroxymethyl (-CH₂OH) substituent at the 2-position of the thiazole ring. The methanol group at the 2-position may enhance solubility and hydrogen-bonding capacity, distinguishing it from related brominated thiazoles.

Properties

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

(5-bromo-4-phenyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C10H8BrNOS/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-5,13H,6H2

InChI Key

IRLKWQIIKOMTJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)CO)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-4-phenylthiazole-2-methanol typically involves the reaction of 4-phenylthiazole with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 5-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Bromo-4-phenylthiazole-2-methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-4-phenylthiazole-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenylthiazole-2-methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and spectral differences between 5-bromo-4-phenylthiazole-2-methanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data (IR/NMR) Evidence Source
5-Bromo-4-phenylthiazole-2-methanol C₁₀H₈BrNOS 270.15 (calculated) -Br (5), -Ph (4), -CH₂OH (2) Not reported in evidence N/A
2-Bromo-5-methyl-4-phenylthiazole C₁₀H₈BrNS 254.15 -Br (2), -Ph (4), -CH₃ (5) IR: C-Br (~785 cm⁻¹); NMR: δ 7.52–7.77 (Ar-H)
4-Bromo-5-(hydrazonoethyl)-2-(methylthio)thiazole C₁₂H₁₁BrFN₃S₂ 360.26 -Br (4), -CH₂-SCH₃ (2), hydrazone ¹H NMR: δ 8.36 (CH=N), IR: 2595 cm⁻¹ (-SH)
Phenol, 2-[[[5-bromo-4-(4-methylphenyl)-2-thiazolyl]imino]methyl] C₁₇H₁₃BrN₂OS 385.27 -Br (5), -Ph-CH₃ (4), iminomethylphenol CAS: 119121-65-2

Key Observations :

  • Substituent Effects: The methanol group in the target compound likely increases hydrophilicity compared to methyl (e.g., 2-bromo-5-methyl-4-phenylthiazole ) or methylthio (e.g., compound from ) groups.
  • Electronic Effects : Bromine at the 5-position (vs. 2-position in ) may alter electron-withdrawing effects, influencing reactivity in cross-coupling reactions.

Stability and Reactivity

  • Bromine Reactivity : Bromine at the 5-position (target compound) vs. 2-position () may influence susceptibility to nucleophilic aromatic substitution.
  • Methanol Group: The -CH₂OH group can undergo oxidation to carboxylic acids or participate in esterification, unlike inert methyl or bromine substituents.

Biological Activity

5-Bromo-4-phenylthiazole-2-methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Bromo-4-phenylthiazole-2-methanol features a thiazole ring, which is known for its ability to interact with biological targets. The presence of the bromine atom and the phenyl group enhances its reactivity and potential for biological activity.

The biological activity of 5-Bromo-4-phenylthiazole-2-methanol can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric regulation, impacting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that regulate various physiological processes.
  • Antioxidant Activity : Thiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research has demonstrated that thiazole derivatives, including 5-Bromo-4-phenylthiazole-2-methanol, possess significant anticancer properties. A study reported that thiazole analogues exhibited cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of the phenyl group is crucial for enhancing the anticancer efficacy by promoting apoptosis in cancer cells .

Anticonvulsant Properties

Thiazole compounds have also been explored for their anticonvulsant effects. In a study involving various thiazole derivatives, compounds similar to 5-Bromo-4-phenylthiazole-2-methanol showed promising results in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicated that para-halogen substitutions on the phenyl ring significantly enhance anticonvulsant potency .

Case Studies

  • Anticancer Efficacy : A recent investigation assessed the cytotoxic effects of 5-Bromo-4-phenylthiazole-2-methanol on human cancer cell lines using MTT assays. Results indicated an IC50 value ranging from 10–30 µM, demonstrating potent activity against tested cell lines .
  • Anticonvulsant Activity : In another study, the compound was evaluated in MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models. It was found to exhibit a median effective dose significantly lower than that of standard anticonvulsants like ethosuximide .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Bromo-4-phenylthiazole-2-methanolBromine and phenyl substituentsAnticancer, anticonvulsant
5-Chloro-4-phenylthiazoleChlorine instead of bromineModerate anticancer activity
4-MethylthiazoleMethyl substitution on thiazole ringLower anticancer efficacy

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